Cas no 309936-80-9 (4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde)
4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde
- ALBB-001351
- 4-((2-Chloro-6-fluorobenzyl)oxy)-3-ethoxybenzaldehyde
- 4-(2-Chloro-6-fluoro-benzyloxy)-3-ethoxy-benzaldehyde
- 4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxybenzaldehyde
- Z25620217
- BBL016409
- STK422092
- EN300-06027
- CBMicro_036296
- CS-0307735
- BIM-0036273.P001
- AKOS000287162
- VS-05317
- UXYITEQBQAXIMF-UHFFFAOYSA-N
- Oprea1_212223
- 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde, AldrichCPR
- 309936-80-9
- G42919
- MFCD01590674
- Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxy-
- 4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde
-
- MDL: MFCD01590674
- Inchi: 1S/C16H14ClFO3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3
- InChI Key: UXYITEQBQAXIMF-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1COC1C=CC(C=O)=CC=1OCC)F
Computed Properties
- Exact Mass: 308.0615502g/mol
- Monoisotopic Mass: 308.0615502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 35.5Ų
4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C996283-100mg |
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde |
309936-80-9 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C996283-500mg |
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde |
309936-80-9 | 500mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C996283-1g |
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde |
309936-80-9 | 1g |
$ 340.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 028634-500mg |
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde |
309936-80-9 | 500mg |
1380CNY | 2021-05-07 | ||
| abcr | AB379842-500 mg |
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde |
309936-80-9 | 500MG |
€195.40 | 2023-02-20 | ||
| abcr | AB379842-1 g |
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde |
309936-80-9 | 1 g |
€239.00 | 2023-07-19 | ||
| abcr | AB379842-5 g |
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde |
309936-80-9 | 5 g |
€656.50 | 2023-07-19 | ||
| abcr | AB379842-10 g |
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde |
309936-80-9 | 10 g |
€1,074.00 | 2023-07-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 028634-500mg |
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde |
309936-80-9 | 500mg |
1380.0CNY | 2021-07-13 | ||
| Enamine | EN300-06027-0.05g |
4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxybenzaldehyde |
309936-80-9 | 95% | 0.05g |
$86.0 | 2023-10-28 |
4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde Suppliers
4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde
Introduction to 4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde (CAS No. 309936-80-9)
4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 309936-80-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its benzaldehyde core structure, which is functionalized with both ether and aldehyde groups, alongside substituents that enhance its chemical reactivity and biological potential. The presence of a chloro group at the 2-position and a fluoro group at the 6-position of the benzyl moiety introduces unique electronic and steric properties, making it a valuable scaffold for further derivatization and exploration in drug discovery.
The 4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde molecule represents a confluence of structural features that are highly relevant to contemporary pharmaceutical research. The benzaldehyde moiety is well-known for its role as an intermediate in the synthesis of various pharmacologically active compounds, including natural products and synthetic drugs. The ether linkage in this compound not only provides a stable framework but also allows for further chemical modifications, such as nucleophilic substitution or coupling reactions, which are pivotal in constructing more complex molecular architectures.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of substituents like chloro and fluoro in modulating the biological activity of benzaldehyde derivatives. These groups are frequently employed in medicinal chemistry due to their ability to influence metabolic stability, binding affinity, and overall pharmacokinetic profiles. For instance, the fluoro atom is known to enhance metabolic stability by reducing susceptibility to hydrolysis, while the chloro group can improve lipophilicity and binding interactions with biological targets. In the context of 4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde, these features suggest potential applications in the development of novel therapeutic agents targeting various diseases.
The ethoxy group at the 3-position further diversifies the chemical properties of this compound, contributing to its solubility profile and potential interactions with biological systems. Ethoxy-substituted aromatic compounds have been extensively studied for their roles in drug development, often exhibiting improved bioavailability and reduced toxicity compared to their unsubstituted counterparts. The combination of these functional groups in 4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde makes it a promising candidate for further investigation in medicinal chemistry.
In the realm of drug discovery, benzaldehyde derivatives have been explored for their diverse biological activities. For example, some benzaldehyde-based compounds have demonstrated antimicrobial, anti-inflammatory, and anticancer properties. The structural motifs present in 4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde align well with these pharmacological profiles, suggesting that it may serve as a precursor for synthesizing novel bioactive molecules. Additionally, its stability under various chemical conditions makes it a suitable candidate for large-scale synthesis and purification processes required for preclinical and clinical studies.
Recent studies have also emphasized the role of fluorinated aromatic compounds in enhancing drug efficacy. The presence of a fluoro atom in 4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde is particularly noteworthy, as fluorine substitution is commonly associated with improved pharmacokinetic properties, including increased bioavailability and prolonged half-life. Furthermore, fluorine atoms can modulate electronic effects within a molecule, influencing its reactivity and interaction with biological targets. These attributes make fluorinated benzaldehydes attractive candidates for medicinal chemistry applications.
The synthesis of 4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include chlorination followed by etherification or alkylation reactions to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds, facilitating their use in research and development pipelines.
From a medicinal chemistry perspective, 4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde serves as a versatile building block for generating libraries of novel compounds. By leveraging its reactive sites—such as the aldehyde group for condensation reactions or the ether linkage for further derivatization—chemists can explore diverse structural modifications aimed at optimizing biological activity. This flexibility underscores its importance as a starting material in drug discovery initiatives.
The compound's potential applications extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. For instance, benzaldehyde derivatives are occasionally used as intermediates in the synthesis of pesticides or specialty chemicals due to their reactivity and ease of functionalization. While this application is not currently mainstream for 4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde, it remains an area worth exploring given its structural features.
In conclusion,4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde (CAS No. 309936-80-9) is a structurally complex yet promising compound with significant potential in pharmaceutical research. Its unique combination of functional groups—particularly the presence of chloro, fluoro, ethoxy, and aldehyde moieties—makes it an attractive scaffold for developing novel therapeutic agents. Recent advancements in synthetic chemistry and computational biology continue to expand our understanding of how such compounds can be optimized for biological activity. As research progresses,4-(2-Chloro-6-fluorobenzyl)oxy-3-ethoxybenzaldehyde is poised to play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs.
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